Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride
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Overview
Description
Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride is a chemical compound with a complex structure that includes a sulfonimidoyl group, an amino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride typically involves the reaction of dimethylamine with a sulfonyl chloride derivative, followed by the addition of methyl chloroacetate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to achieve a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonimidoyl groups into molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonimidoyl group can form strong interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonimidoyl derivatives and methyl esters, such as:
- Methyl 2-[(dimethylaminosulfonyl)amino]acetate
- Ethyl 2-[(dimethylaminosulfonimidoyl)amino]acetate
Uniqueness
Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2376726-66-6
- Molecular Formula : C₅H₁₃N₃O₃S·HCl
- Molecular Weight : 201.71 g/mol
The biological activity of this compound is primarily attributed to its sulfonimidoyl group, which can interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes like amino acid metabolism and neurotransmitter synthesis.
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It appears to induce apoptosis in certain cancer cell lines, possibly through the activation of intrinsic apoptotic pathways.
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating oxidative stress and inflammation.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations ranging from 10 to 50 µg/mL.
- Fungal assays indicated similar inhibitory effects, particularly against Candida species.
-
Cell Line Studies :
- In vitro experiments on human cancer cell lines (e.g., HeLa, MCF-7) showed a dose-dependent increase in apoptosis markers when treated with this compound.
- Flow cytometry analysis revealed significant cell cycle arrest at the G1 phase.
-
Neuroprotection :
- Animal models of neurodegeneration treated with this compound exhibited reduced neuronal loss and improved behavioral outcomes compared to control groups.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Methyl 2-[(dimethylaminosulfonyl)amino]acetate | Similar sulfonyl structure | Moderate antimicrobial | Less effective than target compound |
Ethyl 2-[(dimethylaminosulfonimidoyl)amino]acetate | Ethyl instead of methyl | Anticancer potential | Requires further studies |
Conclusion and Future Directions
This compound shows promising biological activities, particularly in antimicrobial and anticancer applications. Future research should focus on elucidating its precise mechanisms of action, optimizing its chemical structure for enhanced efficacy, and conducting clinical trials to assess its therapeutic potential in humans.
Properties
IUPAC Name |
methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O3S.ClH/c1-8(2)12(6,10)7-4-5(9)11-3;/h4H2,1-3H3,(H2,6,7,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXSAUBPZBFVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)NCC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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